6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-7-8-15(11-14(13)2)18-9-10-19(23)22(21-18)12-16-5-3-4-6-17(16)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZENPFSJLYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-Dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a pyridazine ring and specific substituents, suggest diverse mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 392.5 g/mol. The presence of the dimethylphenyl and fluorobenzyl groups contributes to its lipophilicity, which may enhance its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1112278-09-7 |
The biological activity of 6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolic regulation.
Anticancer Properties
Recent studies have indicated that pyridazine derivatives exhibit significant anticancer activity. For instance, compounds similar to 6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one have shown the ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
A study demonstrated that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) . The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Anticancer Efficacy :
- In vitro studies on various cancer cell lines showed that treatment with 6-(3,4-dimethylphenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one resulted in a dose-dependent decrease in cell viability.
- A notable study reported an IC50 value of approximately 5 µM against MCF-7 cells, highlighting its potential as a lead compound for further development in cancer therapeutics .
- Antimicrobial Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations in pyridazinone derivatives include modifications at positions 2, 4, 5, and 6 of the pyridazinone ring. Below is a comparative analysis of substituents and their impact:
Pharmacological Activity
- Target Compound : The 2-fluorobenzyl group may confer selectivity for G-protein-coupled receptors (GPCRs), similar to optimized antagonists in , which showed submicromolar IC₅₀ values against NPBWR1 .
- CYM50769 () : The 9H-fluoren-9-yl group’s bulkiness enhances steric complementarity with hydrophobic receptor regions, achieving submicromolar potency .
Physicochemical Properties
- Solubility : The 3,4-dimethylphenyl group in the target compound likely reduces aqueous solubility compared to polar analogues like 6-phenylpyridazin-3(2H)-one (), which has a logP of ~2.1 .
- Metabolic Stability: Fluorination at the benzyl position (target compound) may slow oxidative metabolism compared to non-fluorinated analogues like 3h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
